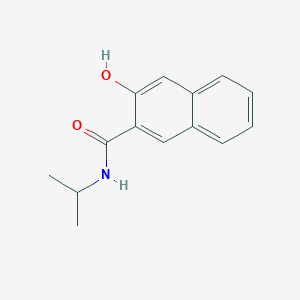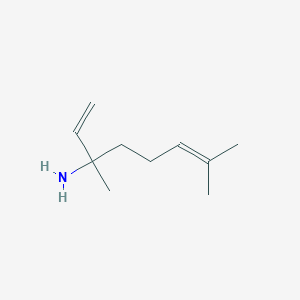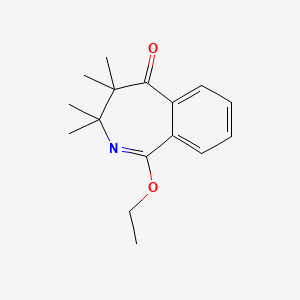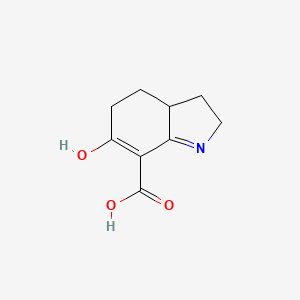
3-Hydroxy-N-(propan-2-yl)naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-N-(propan-2-yl)naphthalene-2-carboxamide is a chemical compound with a complex molecular structure. It appears as a solid with a white to off-white color. The compound is sparingly soluble in water but can dissolve in organic solvents such as ethanol and acetone . This compound is part of the naphthalene carboxamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-(propan-2-yl)naphthalene-2-carboxamide typically involves the condensation of naphthalen-1-amine with 3-Hydroxy-2-naphthoic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a suitable catalyst, such as phosphorus trichloride, to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully monitored to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N-(propan-2-yl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalene carboxamides.
Scientific Research Applications
3-Hydroxy-N-(propan-2-yl)naphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antimycobacterial properties
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-(propan-2-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the growth of certain bacteria by interfering with their cell wall synthesis. The compound may also interact with enzymes involved in metabolic pathways, leading to the disruption of essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide
- 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-
Uniqueness
3-Hydroxy-N-(propan-2-yl)naphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced solubility in organic solvents and potentially greater antimicrobial activity .
Properties
CAS No. |
59192-04-0 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
3-hydroxy-N-propan-2-ylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C14H15NO2/c1-9(2)15-14(17)12-7-10-5-3-4-6-11(10)8-13(12)16/h3-9,16H,1-2H3,(H,15,17) |
InChI Key |
SZROYGJENDVJOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=CC=CC=C2C=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]-](/img/structure/B14617263.png)

![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione](/img/structure/B14617276.png)


